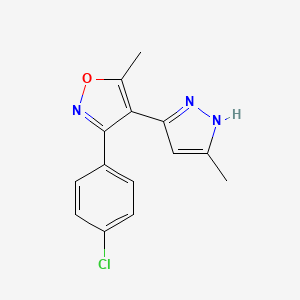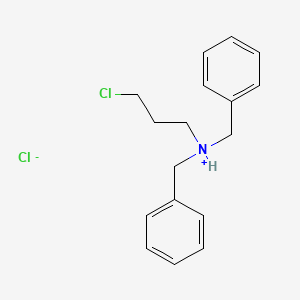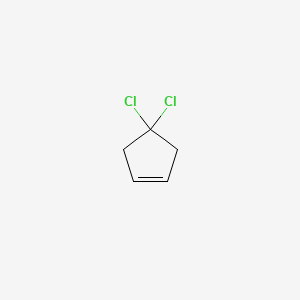
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- is an organic compound that belongs to the class of heterocyclic compounds known as thiopyrans. These compounds are characterized by a six-membered ring containing one sulfur atom and five carbon atoms. The specific structure of 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- includes a tetrahydrothiopyran ring with a tert-butyl group at the 4-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4H-thiopyran-4-ones, which are closely related to 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-, can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates formed are then hydrolyzed and decarboxylated by heating in dilute sulfuric acid .
Another effective method involves the double addition of hydrogen sulfide or its derivatives to divinyl ketones. This reaction can be carried out in a medium such as tert-butyl methyl ether with the presence of tricaprylmethylammonium chloride and potassium hydrogen phosphate, leading to the formation of stereoselective tetrahydrothiopyran derivatives .
Industrial Production Methods
Industrial production methods for 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions, such as those mentioned above, can be applied to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH
Propriétés
Numéro CAS |
768-30-9 |
|---|---|
Formule moléculaire |
C9H18S |
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
4-tert-butylthiane |
InChI |
InChI=1S/C9H18S/c1-9(2,3)8-4-6-10-7-5-8/h8H,4-7H2,1-3H3 |
Clé InChI |
XOPHRBMUUMFZOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)




![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)

![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
